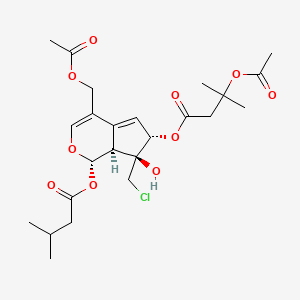
Eicosapentaenoic Acid Alkyne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Eicosapentaenoic acid (EPA; Item No. 90110) is an ω-3 fatty acid abundantly available in marine organisms that has been shown to offer anti-inflammatory and cardiovascular benefits. EPA alkyne is a form of EPA with an ω-terminal alkyne. The terminal alkyne group can be used in click chemistry linking reactions to tag EPA with fluorescent or biotinylated labels for analysis of its metabolism and biological activity. Because the alkyne group is at the ω-terminus, this compound can be used to easily tag metabolites and derivatives.
Applications De Recherche Scientifique
1. Stereoselective Synthesis and Biological Activities
Eicosapentaenoic acid (EPA) is a polyunsaturated fatty acid used as a substrate for synthesizing specialized pro-resolving lipid mediators like Resolvin E1. This mediator exhibits multiple biological activities and is involved in clinical trial development programs. Techniques like the Evans-Nagao aldol reaction, stereoselective alkyne reduction, and Z-selective Wittig reaction are used for its synthesis, matching the structure of authentic Resolvin E1 (Nesman et al., 2020).
2. Heterotrophic Production by Microalgae
EPA, being essential in regulating biological functions and treating diseases like heart and inflammatory diseases, is explored for alternative sources beyond fish oil. Microalgae, capable of producing high-quality EPA, are considered a potential source. They can be grown heterotrophically on organic substrates without light, providing a controlled method for maximizing EPA production. Various strategies like strain improvement and cultivation system development are explored for commercial production (Wen & Chen, 2003).
3. Production Enhancement Strategies
Advancements in biotechnology and synthetic biology have led to new strategies to enhance the production of EPA. These include process engineering, metabolic regulation, and the construction of biosynthetic pathways. This approach is significant in increasing EPA production for addressing cardiovascular, cancer, and other diseases (Xia et al., 2020).
4. Oxidative Degradation and Synthetic Applications
EPA is also studied for its oxidative degradation into polyunsaturated aldehydes, exploring its potential in various synthetic applications. The conversion to α,β-ethylenic epoxide derivatives and the subsequent oxidative cleavage demonstrates its versatility in chemical synthesis (Holmeide & Skattebol, 2003).
5. Attenuation of Obesity-Related Hepatocellular Carcinogenesis
EPA has shown promise in reducing the development of hepatocellular carcinoma associated with obesity. It achieves this by inhibiting the activation of STAT3 and subsequent tumor cell proliferation, without affecting hepatic inflammation (Inoue-Yamauchi et al., 2017).
Propriétés
Nom du produit |
Eicosapentaenoic Acid Alkyne |
|---|---|
Formule moléculaire |
C20H26O2 |
Poids moléculaire |
298.4 |
InChI |
InChI=1S/C20H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h1,3-4,6-7,9-10,12-13,15-16H,5,8,11,14,17-19H2,(H,21,22)/b4-3-,7-6-,10-9-,13-12-,16-15- |
Clé InChI |
FCLMKCFLVGHPHY-JLNKQSITSA-N |
SMILES |
C#C/C=CC/C=CC/C=CC/C=CC/C=CCCCC(O)=O |
Synonymes |
EPA Alkyne; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





